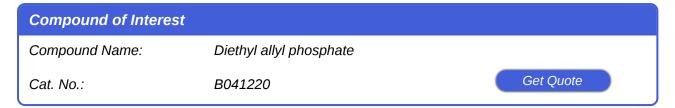


# Spectroscopic Profile of Diethyl Allyl Phosphate: A Technical Overview

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#### Introduction

**Diethyl allyl phosphate** (CAS 3066-75-9) is an organophosphate ester with the chemical formula C<sub>7</sub>H<sub>15</sub>O<sub>4</sub>P and a molecular weight of 194.17 g/mol .[1][2][3] This compound, also known as allyl diethyl phosphate, is a colorless to light yellow liquid.[4] It serves as a versatile synthetic intermediate and is utilized in various chemical applications, including as a flame retardant additive and in stereoselective synthesis.[5][6] A comprehensive understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and industrial settings. This guide provides a summary of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside typical experimental protocols and a generalized workflow for spectroscopic analysis.

## **Data Presentation**

While comprehensive, experimentally-derived public data for **diethyl allyl phosphate** is not readily available, the following tables summarize the expected spectroscopic data based on the known structure of the molecule and general principles of spectroscopy.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Diethyl Allyl Phosphate** 



Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-a (CH₃)	~ 1.3	Triplet (t)	~ 7
H-b (CH <sub>2</sub> )	~ 4.1	Quintet or Doublet of Quartets (dq)	J(H-b, H-a) ~ 7, J(H-b, P) ~ 7
H-c (CH <sub>2</sub> )	~ 4.5	Doublet of Doublets (dd)	J(H-c, H-d) ~ 6, J(H-c, P) ~ 8
H-d (=CH)	~ 5.9	Multiplet (m)	-
H-e, H-f (=CH <sub>2</sub> )	~ 5.3 - 5.4	Multiplet (m)	-

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Diethyl Allyl Phosphate** 

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-1 (CH <sub>3</sub> )	~ 16
C-2 (CH <sub>2</sub> )	~ 64
C-3 (CH <sub>2</sub> )	~ 68
C-4 (=CH)	~ 133
C-5 (=CH <sub>2</sub> )	~ 118

Table 3: Predicted IR Absorption Bands for **Diethyl Allyl Phosphate** 



Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Vibrational Mode
C-H (alkane)	2850 - 3000	Stretching
C-H (alkene)	3010 - 3100	Stretching
C=C (alkene)	1640 - 1680	Stretching
P=O (phosphate)	1250 - 1290	Stretching
P-O-C (phosphate ester)	950 - 1050	Stretching
C-O	1000 - 1300	Stretching

Table 4: Predicted Mass Spectrometry Data for **Diethyl Allyl Phosphate** 

m/z	Proposed Fragment Ion	Notes
194	[M]+	Molecular ion
153	[M - C₃H₅] <sup>+</sup>	Loss of allyl group
125	[M - C <sub>3</sub> H <sub>5</sub> - C <sub>2</sub> H <sub>4</sub> ]+	Loss of allyl and ethene
97	[(HO)₂PO]+	Diethyl phosphate fragment
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	Allyl cation

## **Experimental Protocols**

The acquisition of the spectroscopic data presented above would typically follow these general experimental protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: A small amount of **diethyl allyl phosphate** is dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), in an NMR tube. A common concentration is 5-25 mg of sample in 0.5-0.7 mL of solvent.



- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

#### Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **diethyl allyl phosphate**, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument scans the mid-infrared range, typically from 4000 to 400 cm<sup>-1</sup>.
- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

### Mass Spectrometry (MS)

• Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct injection or after separation by Gas Chromatography (GC-MS).



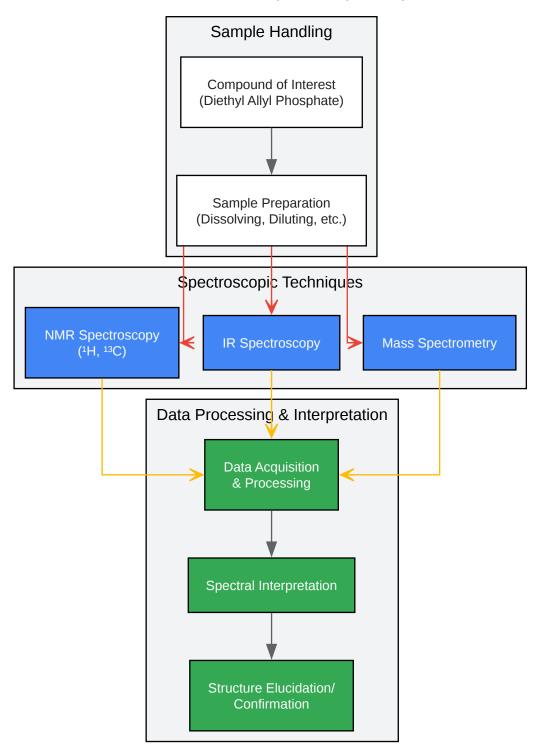
- Ionization: Electron Ionization (EI) is a common method for volatile compounds like **diethyl allyl phosphate**. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
   by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

## **Visualization**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.



## General Workflow for Spectroscopic Analysis



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